Sikokianin E
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Overview
Description
Sikokianin E is a biflavonoid compound isolated from the capitulum of the plant Coreopsis tinctoria It belongs to a class of natural products known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Sikokianin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the capitulum of Coreopsis tinctoria using techniques such as solvent extraction, followed by purification processes like chromatography .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Sikokianin E, like other biflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the flavonoid structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
Chemistry: It serves as a model compound for studying biflavonoid chemistry and reaction mechanisms.
Industry: While not yet widely used industrially, this compound’s biological activities could lead to applications in pharmaceuticals and biotechnology.
Mechanism of Action
Sikokianin E exerts its effects primarily through the inhibition of cystathionine β-synthase, an enzyme involved in the trans-sulfuration pathway . This inhibition is competitive, meaning that this compound competes with the enzyme’s natural substrate for binding. The compound binds to a specific site on the enzyme, preventing it from catalyzing its usual reactions .
Comparison with Similar Compounds
Sikokianin E is part of a family of biflavonoids that includes compounds like Sikokianin A, Sikokianin B, and Sikokianin C . These compounds share similar structures but differ in their specific functional groups and biological activities. For example:
Sikokianin A: Known for its antiviral activity.
Sikokianin B: Exhibits anti-inflammatory properties.
Sikokianin C: Acts as a selective inhibitor of cystathionine β-synthase and has anticancer properties.
Properties
Molecular Formula |
C42H42O22 |
---|---|
Molecular Weight |
898.8 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C42H42O22/c43-11-23-29(51)33(55)35(57)41(61-23)59-21-7-3-15-27(49)25(37(63-39(15)31(21)53)13-1-5-17(45)19(47)9-13)26-28(50)16-4-8-22(60-42-36(58)34(56)30(52)24(12-44)62-42)32(54)40(16)64-38(26)14-2-6-18(46)20(48)10-14/h1-10,23-26,29-30,33-38,41-48,51-58H,11-12H2/t23-,24-,25-,26+,29-,30-,33+,34+,35-,36-,37+,38-,41-,42-/m1/s1 |
InChI Key |
GDXPENUQCBJIJB-IGIDPGADSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H](OC6=C(C5=O)C=CC(=C6O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(OC6=C(C5=O)C=CC(=C6O)OC7C(C(C(C(O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |
Origin of Product |
United States |
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